(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid
CAS No.: 119924-13-9
Cat. No.: VC8407329
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119924-13-9 |
|---|---|
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | (E)-3-(1-methylpyrrol-2-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C8H9NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-6H,1H3,(H,10,11)/b5-4+ |
| Standard InChI Key | XCNRMRKBMPBEBG-SNAWJCMRSA-N |
| Isomeric SMILES | CN1C=CC=C1/C=C/C(=O)O |
| SMILES | CN1C=CC=C1C=CC(=O)O |
| Canonical SMILES | CN1C=CC=C1C=CC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a five-membered pyrrole ring fused to an acrylic acid group via a conjugated double bond in the E-configuration. The methyl group at the 1-position of the pyrrole ring introduces steric and electronic effects that influence reactivity. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (E)-3-(1-methylpyrrol-2-yl)prop-2-enoic acid |
| Molecular Formula | |
| Molecular Weight | 151.16 g/mol |
| SMILES Notation | CN1C=CC=C1C=CC(=O)O |
| InChI Key | XCNRMRKBMPBEBG-SNAWJCMRSA-N |
The E-configuration of the acrylic acid moiety is critical for its planar geometry, enabling π-π stacking interactions in supramolecular assemblies .
Synthesis and Manufacturing Protocols
Synthetic Pathways
The synthesis of (2E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid typically involves condensation reactions, though detailed protocols remain proprietary. A plausible route parallels the Paal-Knorr pyrrole synthesis, where a 1,4-diketone reacts with a methylamine derivative to form the pyrrole core. Subsequent Knoevenagel condensation with malonic acid introduces the acrylic acid group .
Hypothetical Synthesis Steps:
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Pyrrole Formation: Reaction of acetylacetone with methylamine under acidic conditions yields 1-methylpyrrole.
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Knoevenagel Condensation: 1-Methylpyrrole reacts with malonic acid in the presence of pyridine to form the acrylic acid derivative.
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Purification: Recrystallization or chromatography isolates the E-isomer.
Industrial-Scale Production Challenges
Scalability is hindered by low yields in the Knoevenagel step (~40% in analogous reactions) and the need for stringent stereochemical control. Recent patents suggest microwave-assisted synthesis as a promising method to enhance efficiency .
Chemical Properties and Reactivity
Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | Partially soluble in polar solvents (e.g., DMSO, ethanol) |
| Melting Point | Not reported |
| Stability | Sensitive to prolonged UV exposure |
The acrylic acid group confers acidity (), enabling salt formation with bases like sodium hydroxide.
Reaction Pathways
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Esterification: Reacts with alcohols to form esters (e.g., ethyl ester, CAS 2769-90-6) .
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Decarboxylation: Heating above 200°C yields 1-methylpyrrole and carbon dioxide.
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Electrophilic Substitution: Bromination occurs preferentially at the 4-position of the pyrrole ring.
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| (2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid | Bulkier 3-methylbenzyl substituent | |
| Ethyl (2E)-3-(1-methylpyrrol-2-yl)acrylate | Esterified carboxylate group |
The benzyl-substituted analogue (CAS 1173408-13-3) shows enhanced lipid solubility, making it more suitable for drug delivery. Conversely, the ethyl ester derivative (CAS 2769-90-6) is volatile, favoring gas-phase reactions .
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